molecular formula C9H12N2 B12957602 2-(Azetidin-3-yl)-3-methylpyridine

2-(Azetidin-3-yl)-3-methylpyridine

Cat. No.: B12957602
M. Wt: 148.20 g/mol
InChI Key: GKQVYIOBIVKBPW-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-3-methylpyridine is a heterocyclic compound that contains both an azetidine ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods to synthesize azetidines, including 2-(Azetidin-3-yl)-3-methylpyridine, is through the aza Paternò–Büchi reaction. This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component . Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt protein synthesis, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-yl)-3-methylpyridine is unique due to its combination of an azetidine ring and a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential therapeutic applications .

Biological Activity

2-(Azetidin-3-yl)-3-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features an azetidine ring fused with a pyridine structure, which contributes to its unique reactivity and interaction with biological targets. The presence of both the azetidine and pyridine rings allows for diverse interactions, potentially influencing various biochemical pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The azetidine ring may inhibit enzymes by binding to their active sites, thus disrupting normal enzymatic functions.
  • Receptor Modulation : This compound has shown potential in modulating neurotransmitter receptors, particularly GABA receptors, which are crucial for neurological functions.

Antiproliferative Effects

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown moderate to strong cytotoxicity in human breast cancer (MCF-7) and lung cancer (H-460) cell lines.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Effect
MCF-712.5Moderate
H-46010.0Strong
HEK293T20.0Low

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The growth inhibition was dose-dependent, indicating its potential as a therapeutic agent for bacterial infections.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL

Case Studies

  • Neurological Disorders : A study explored the effects of this compound on neurodegenerative disorders. It was found to enhance GABAergic transmission, potentially offering therapeutic benefits for conditions like anxiety and epilepsy .
  • Cancer Treatment : In a recent investigation, the compound was tested alongside established chemotherapeutics. It showed synergistic effects when combined with other anticancer agents, suggesting its utility in combination therapies .

Research Findings

Recent studies have employed various methods to assess the biological activity of this compound:

  • In Silico Studies : Predictive modeling indicated potential toxicological effects and highlighted pathways involved in its pharmacological action.
  • In Vitro Assays : MTT assays confirmed the cytotoxic effects on cancer cell lines, while antimicrobial tests validated its efficacy against pathogenic bacteria .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

2-(azetidin-3-yl)-3-methylpyridine

InChI

InChI=1S/C9H12N2/c1-7-3-2-4-11-9(7)8-5-10-6-8/h2-4,8,10H,5-6H2,1H3

InChI Key

GKQVYIOBIVKBPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2CNC2

Origin of Product

United States

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